molecular formula C14H17NO3 B4584339 1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No. B4584339
M. Wt: 247.29 g/mol
InChI Key: DRDQVVMLKCJRED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds with similar structures to “1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one” often involves complex synthesis processes that may include one-pot reactions, transamination, and cyclotrimerization techniques. For example, the synthesis of photochromic spirooxazine derivatives involves an unusual one-pot transamination, oxime formation, N–O bond cleavage, and spirooxazine formation process (York & Evans, 2010). Another example includes the convergent synthesis of triindanone-fused spiro compounds through a domino reaction involving cyclic dienes and dienophilic components (Liu et al., 2020).

Molecular Structure Analysis

Structural analysis of similar compounds often employs spectroscopy and single-crystal X-ray techniques. For instance, the molecular structure of chromium tricarbonyl complexes with indolenine ligands was elucidated using these methods, highlighting the reactivity of the C=N bond with organometallic reagents (Rodríguez et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of spiro compounds and their derivatives can vary widely depending on their specific structures. For example, the photochromism of spiro[indoline-2,2′-2H-benzopyran] in water-dioxane solutions showcases unique reversible color changes under light exposure, which is a property of interest for photochromic materials (Namba & Suzuki, 1975).

Physical Properties Analysis

The physical properties of compounds like “1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one” can be deduced from related compounds. These properties often include solubility, melting points, and photochromic behavior, which are critical for applications in materials science and organic electronics.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for undergoing specific reactions like cycloadditions or peroxycarbenium ion annulations, are central to understanding the utility and application of these compounds in synthesis and material development. For example, the synthesis of spiro- and dispiro-1,2-dioxolanes through peroxycarbenium ion annulations with alkenes demonstrates the versatility of these compounds in organic synthesis (Wang et al., 2007).

Scientific Research Applications

Selective Oxidation of Hydrocarbons

Research on the selective oxidation of hydrocarbons bearing cyclopropyl moieties using powerful methyl(trifluoromethyl)dioxirane demonstrates the relevance of the relative orientation of the cyclopropane moiety with respect to proximal C-H undergoing oxidation. This work highlights the application of dioxirane to polycyclic alkanes possessing a sufficiently rigid framework, demonstrating the activation and deactivation of C-H bonds due to the cyclopropane's orientation (D’Accolti et al., 2003).

Stereogenic Properties of Spiro Derivatives

The study of structural and stereogenic properties of spiro- and ansa-substituted 1,3-propanedioxy derivatives of a spermine-bridged cyclotriphosphazene reveals different stereogenic properties, such as racemic, meso, or achiral forms. This research provides insights into the synthesis and characterization of new structures with potential applications in materials science and stereochemistry (Coles et al., 2006).

Synthesis of Spiroindolinones

The Mn(III)-based oxidative cyclization of N-aryl-2-oxocycloalkane-1-carboxamides for the synthesis of spiro[cycloalkane-1,3′-indoline]-2,2′-diones demonstrates an efficient method to obtain desired products with high to quantitative yields. This highlights the potential application in synthesizing complex organic molecules with spiroindolinone structures (Katayama & Nishino, 2019).

Colorimetric Detection of Mercury Ions

A novel spirooxazine derivative was synthesized for superior selectivity and sensitivity in the colorimetric detection of CH3Hg+ over other cations. This application demonstrates the potential use of spiro compounds in environmental monitoring and sensing technologies (Pattaweepaiboon et al., 2020).

properties

IUPAC Name

1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-8-15-12-7-4-3-6-11(12)14(13(15)16)17-9-5-10-18-14/h3-4,6-7H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDQVVMLKCJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Propylspiro[1,3-dioxane-2,3'-indole]-2'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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